molecular formula C15H17N5O3 B4502949 N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B4502949
M. Wt: 315.33 g/mol
InChI Key: DVTWBFRTULQYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is 315.13313942 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis of Tetrahydrobenzofurans

    The transformation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides to tetrahydrobenzofuran derivatives via alkaline hydrogen peroxide treatment. This process involves Weitz−Scheffer oxidation and dimethyldioxirane oxidation, offering insights into novel organic synthesis pathways (Lévai et al., 2002).

  • Lewis Acid-Catalyzed Ring-Opening Aminofunctionalization

    Benzotriazoles as nucleophilic triggers in Yb(OTf)3-catalyzed ring-opening 1,3-aminofunctionalization of donor-acceptor cyclopropanes, leading to the formation of 1,3-aminohalogenation and 3,1-carboaminated products (Deswal et al., 2023).

Biological Activity and Potential Therapeutic Applications

  • Antiallergic Agents

    Development of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides with significant antiallergic activity, highlighting the potential for new therapeutic agents in allergy treatment (Honma et al., 1983).

  • Antitumor Agents

    Synthesis of benzothiazole derivatives showing selective cytotoxicity against tumorigenic cell lines, indicating the potential for cancer treatment applications (Yoshida et al., 2005).

Coordination Networks and Nonlinear Optical Properties

  • Chiral Coordination Networks: Study of tetrazolate-yl acylamide tectons in generating crystalline coordination networks with significant second harmonic generation (SHG) efficiencies, useful in materials science and nonlinear optics (Liao et al., 2013).

Miscellaneous Applications

  • Supramolecular Gelators

    Investigation into N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators, exploring the role of methyl functionality and non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).

  • PARP Inhibitors for Cancer Treatment

    Development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, showing promise for cancer treatment (Penning et al., 2009).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-14(17-11-4-5-12-13(8-11)23-10-22-12)15(6-2-1-3-7-15)20-9-16-18-19-20/h4-5,8-9H,1-3,6-7,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTWBFRTULQYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)OCO3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.